Chlorocarbonyl ferrocene Chlorocarbonyl ferrocene
Brand Name: Vulcanchem
CAS No.: 1293-79-4
VCID: VC0072471
InChI:
SMILES:
Molecular Formula: C12H8Cl2FeO2 10*
Molecular Weight: 310.94

Chlorocarbonyl ferrocene

CAS No.: 1293-79-4

Cat. No.: VC0072471

Molecular Formula: C12H8Cl2FeO2 10*

Molecular Weight: 310.94

* For research use only. Not for human or veterinary use.

Chlorocarbonyl ferrocene - 1293-79-4

Specification

CAS No. 1293-79-4
Molecular Formula C12H8Cl2FeO2 10*
Molecular Weight 310.94

Introduction

Chemical Structure and Properties

Chlorocarbonyl ferrocene consists of a ferrocene unit (iron atom sandwiched between two cyclopentadienyl rings) with a chlorocarbonyl (-COCl) group attached to one of the cyclopentadienyl rings. It is important to note that there exist some inconsistencies in the literature regarding its molecular formula.

Basic Identity and Structural Information

PropertyValue
Common NameChlorocarbonyl ferrocene
SynonymsFerrocenoyl chloride, 1-Chlorocarbonylferrocene, Ferrocenecarbonyl chloride, Ferrocene Carboxyl Chloride
CAS Number1293-79-4
Molecular FormulaC11ClFeO (more commonly reported)
Molecular Weight239.42 g/mol
AppearanceRed crystalline solid

The molecular structure features a chlorocarbonyl group attached to one of the cyclopentadienyl rings, creating a reactive functional group that serves as the basis for its chemical versatility . The compound's structural properties, particularly the electronic characteristics of the ferrocene moiety combined with the reactivity of the acid chloride group, make it a valuable synthetic intermediate.

Spectroscopic Characteristics

Spectroscopic data provides valuable insight into the structural features of chlorocarbonyl ferrocene:

¹H-NMR Data (300 MHz, CDCl₃):

  • δ 4.36 (s, 5H, C₅H₅)

  • δ 4.66 (s, 2H, C₅H₄)

  • δ 4.94 (s, 2H, C₅H₄)

These NMR signals are characteristic of a monosubstituted ferrocene structure, with distinct signals for the unsubstituted cyclopentadienyl ring (C₅H₅) and the substituted ring (C₅H₄).

Synthesis Methods

The preparation of chlorocarbonyl ferrocene typically involves the reaction of ferrocene carboxylic acid with acid chlorinating agents. Several synthetic routes have been documented in the literature.

Synthesis from Ferrocenecarboxylic Acid

The most common and efficient method involves the reaction of ferrocenecarboxylic acid with oxalyl chloride:

Reagents:

  • Ferrocenecarboxylic acid

  • Oxalyl chloride

  • Dichloromethane (solvent)

Reaction Conditions:

  • Temperature: 0°C to ambient (20°C)

  • Duration: 4 hours

  • Atmosphere: Inert (nitrogen)

  • Yield: 97%

Detailed Synthetic Procedure

The following procedure has been reported to give high yields:

  • Under a nitrogen atmosphere, prepare a solution of ferrocene carboxylic acid (1.20 g, 5.2 mmol) in freshly distilled dichloromethane (10 ml)

  • Add oxalyl chloride (4 ml, 46.8 mmol) dropwise at 0°C

  • Stir the resulting mixture at ambient temperature for 4 hours

  • Remove the solvent under reduced pressure

  • Triturate the residue with hot pentane

  • Filter the mixture and concentrate the filtrate under reduced pressure

  • Crystallize the resulting residue from pentane to obtain red crystalline solid (1.25 g, 97% yield)

This method is preferred due to its high yield, relatively mild conditions, and straightforward purification process.

Physical and Chemical Characteristics

Chlorocarbonyl ferrocene possesses notable physical and chemical properties that influence its handling, storage, and applications.

Physical Properties

PropertyValue
Physical StateCrystalline solid
ColorRed
Melting Point134°C
Boiling Point164.7°C at 760 mmHg
Flash Point69.7°C
LogP2.31
Topological Polar Surface Area34.14 Ų

The physical properties indicate that chlorocarbonyl ferrocene is a stable compound under standard conditions, though appropriate storage conditions are recommended to maintain its integrity .

Chemical Reactivity

As an acid chloride, chlorocarbonyl ferrocene displays high reactivity toward nucleophiles, making it valuable for various synthetic transformations:

  • Hydrolysis to ferrocene carboxylic acid in the presence of water

  • Formation of amides when reacted with amines

  • Production of esters through reaction with alcohols

  • Preparation of ketones via Friedel-Crafts acylation reactions

  • Conversion to aldehydes through selective reduction

This reactivity profile is central to its utility as a synthetic intermediate in the preparation of diverse ferrocene derivatives .

Applications and Uses

Chlorocarbonyl ferrocene serves as a versatile building block in various areas of chemistry and materials science.

Synthetic Intermediates

One of the primary applications of chlorocarbonyl ferrocene is as a key intermediate in the synthesis of various ferrocene derivatives:

  • Macrocyclic Compounds: The condensation of 1,1′-bis(chlorocarbonyl)ferrocene with diaza-18-crown-6 produces macrocyclic compounds with unique structural properties .

  • Ferrocene-Conjugated Metal Complexes: Chlorocarbonyl ferrocene serves as a precursor in the synthesis of ferrocenyl-functionalized metal complexes with applications in biological systems and catalysis .

  • Steroid-Ferrocene Conjugates: It is utilized in the preparation of steroid-ferrocene conjugates that combine the properties of both structural components, potentially enhancing biological activities .

Analytical Applications

Chlorocarbonyl ferrocene is employed in analytical chemistry:

  • HPLC Derivatization: The compound is used for high-performance liquid chromatography derivatization of alcohols and phenols, enabling their detection at trace levels in complex mixtures .

  • Gas Chromatography-Atomic Emission Detection: Ferrocenecarboxylic acid esters derived from chlorocarbonyl ferrocene are used for the determination of trace amounts of alcohols and phenols in complex mixtures .

Medicinal Chemistry Applications

The incorporation of ferrocene moieties into bioactive compounds has gained significant attention:

  • Antibacterial Agents: Ferrocene conjugates with penicillin and cephalosporine have demonstrated enhanced antibacterial activity .

  • Anticancer Compounds: Ferrocenium derivatives show cytotoxicity through the formation of reactive oxygen species (ROS) via the Fenton pathway, which can induce DNA damage and cell death .

  • Androgen Receptor Antagonists: Ferrocene derivatives have been assessed as androgen receptor antagonists, with certain compounds showing promising activity .

Classification ParameterDesignation
Hazard SymbolsGHS05 (Corrosive)
Signal WordDanger
Hazard StatementsH314 (Causes severe skin burns and eye damage)
Risk Phrases34 (Causes burns)
UN IDUN 3261 8 / PGIII
WGK Germany3 (Severe hazard to waters)

Recent Research Findings

Research involving chlorocarbonyl ferrocene has expanded in recent years, with several notable developments.

Novel Synthetic Methodologies

Recent research has focused on developing improved synthetic routes:

  • Microwave-Assisted Synthesis: Studies have explored microwave irradiation as an alternative approach, though conventional methods still provide better yields for certain derivatives .

  • Cross-Coupling Reactions: Pd-assisted Suzuki-Miyaura coupling methods have been utilized to synthesize ferrocenyl-naphthoquinone derivatives, expanding the structural diversity accessible from chlorocarbonyl ferrocene precursors .

  • Gold-Catalyzed C–H Activation: Novel gold-catalyzed C–H activation reactions of ferrocene-appended prop-2-ynoic acid have been developed, proceeding through substitution of ferrocene by capturing vinyl gold carbenoid .

Materials Science Applications

Chlorocarbonyl ferrocene has been employed in the development of advanced materials:

  • Polymeric Materials: Ferrocene derivatives, accessible via chlorocarbonyl ferrocene, have been incorporated into polymers to deliver conducting, redox, optoelectronic, and catalytic properties .

  • Microporous Polymers: Ferrocene has been grafted to microporous polymers of 1,3,5-triethynyl benzene and 1,3,6,8-tetraethynyl analogs using Pd-catalyzed Sonogashira Hegihara cross-coupling chemistry, resulting in materials with enhanced thermal stability, porosity, and variable ferromagnetic properties .

Medicinal Chemistry Advances

The medicinal applications of ferrocene derivatives continue to expand:

  • Anti-Cancer Activity: Recent studies have focused on ferrocene-based chemosensors, such as H₂O₂ chemosensors based on ferrocenyl-naphthoquinone derivatives .

  • Drug Reprofiling Strategy: Development of established drugs by metallocene-appended organometallic moieties through drug reprofiling strategy has been explored as a proxy of the chemotherapy of tachyphylaxis in cancer and many tropical diseases .

  • Androgen Receptor Antagonists: Nitro- and cyanophenylferrocene derivatives have been evaluated as androgen receptor antagonists, with 3-nitrophenylferrocene demonstrating the most efficacy with an IC₅₀ value of 0.28 μM .

ManufacturerProduct DescriptionPackagingPrice (USD)Update Date
Sigma-AldrichFerrocenoyl chloride for HPLC derivatization, ≥96.0% (AT)1g$251.202024-03-01
Biosynth CarbosynthChlorocarbonylferrocene500mg$450.002021-12-16
Biosynth CarbosynthChlorocarbonylferrocene1g$700.002021-12-16
American Custom Chemicals CorporationCHLOROCARBONYL FERROCENE 95.00%5g$2,001.042021-12-16
Crysdot1-Chlorocarbonylferrocene 97%25g$745.002021-12-16

This pricing information indicates that chlorocarbonyl ferrocene remains a relatively expensive specialty chemical, with costs varying significantly based on quantity and purity .

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